molecular formula C13H30BrP B14510595 Decyl(trimethyl)phosphanium bromide CAS No. 63635-49-4

Decyl(trimethyl)phosphanium bromide

Cat. No.: B14510595
CAS No.: 63635-49-4
M. Wt: 297.25 g/mol
InChI Key: DGNHDBUVMYPHPP-UHFFFAOYSA-M
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Description

Decyl(trimethyl)phosphanium bromide (C13H30P<sup>+</sup>Br<sup>−</sup>) is a quaternary phosphonium salt featuring a decyl chain (10-carbon alkyl group) attached to a phosphorus atom substituted with three methyl groups and a bromide counterion. Its structure combines lipophilicity from the alkyl chain with the cationic charge of the phosphonium center, making it useful in surfactant applications, antimicrobial agents, and mitochondrial-targeting drug delivery systems .

Applications: Phosphonium salts are valued for their stability under harsh conditions compared to ammonium analogs, with applications spanning biocides, phase-transfer catalysts, and mitochondrial-targeted therapeutics .

Properties

CAS No.

63635-49-4

Molecular Formula

C13H30BrP

Molecular Weight

297.25 g/mol

IUPAC Name

decyl(trimethyl)phosphanium;bromide

InChI

InChI=1S/C13H30P.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

DGNHDBUVMYPHPP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[P+](C)(C)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl(trimethyl)phosphanium bromide can be synthesized through the reaction of decyl bromide with trimethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:

C10H21Br+P(CH3)3C10H21P(CH3)3Br\text{C}_{10}\text{H}_{21}\text{Br} + \text{P}(\text{CH}_3)_3 \rightarrow \text{C}_{10}\text{H}_{21}\text{P}(\text{CH}_3)_3\text{Br} C10​H21​Br+P(CH3​)3​→C10​H21​P(CH3​)3​Br

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phosphonium center is oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Decyl(trimethyl)phosphanium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which decyl(trimethyl)phosphanium bromide exerts its effects is primarily through its interaction with cellular membranes. The lipophilic nature of the decyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. In mitochondrial-targeted applications, it binds to the mitochondrial matrix by inserting into the inner membrane, affecting mitochondrial function and inducing apoptosis in targeted cells .

Comparison with Similar Compounds

Quaternary Ammonium Analogs: Decyl Trimethyl Ammonium Bromide

Structural Differences : Replacing the phosphorus atom with nitrogen yields decyl trimethyl ammonium bromide (C13H30N<sup>+</sup>Br<sup>−</sup>). While both compounds share a decyl chain and cationic charge, the phosphonium center in Decyl(trimethyl)phosphanium bromide confers greater thermal and chemical stability due to phosphorus' lower electronegativity and larger atomic radius .

Physicochemical Properties :

Property This compound Decyl Trimethyl Ammonium Bromide
Molecular Weight (g/mol) 295.25 280.29
Critical Micelle Conc. Likely lower (higher lipophilicity) Higher
Thermal Stability >200°C ~150°C (decomposition)

Other Quaternary Phosphonium Salts

(Dec-1-yl)(triphenyl)phosphonium Bromide

Structural Features : This compound (C28H34P<sup>+</sup>Br<sup>−</sup>) substitutes the three methyl groups in this compound with bulkier phenyl rings.

Key Differences :

  • Lipophilicity : Triphenyl groups increase hydrophobicity, reducing water solubility but enhancing membrane interaction .
  • Applications : Used in mitochondrial-targeted anticancer agents due to its ability to penetrate lipid bilayers and disrupt mitochondrial function .
Tetraphenylphosphonium Bromide

Structure : Four phenyl groups attached to phosphorus (C24H20P<sup>+</sup>Br<sup>−</sup>).

Comparison :

  • Charge Delocalization : The aromatic rings stabilize the cationic charge, reducing reactivity compared to alkyl-substituted phosphonium salts .
  • Applications : Primarily used as a phase-transfer catalyst or ion transporter in electrochemical studies .
Ethyltriphenylphosphonium Bromide

Structure : Shorter ethyl chain (C20H20P<sup>+</sup>Br<sup>−</sup>).

Properties :

  • Reduced lipophilicity limits mitochondrial targeting efficacy compared to decyl-chain analogs .
  • Lower molecular weight (371.25 g/mol) may improve solubility in polar solvents .

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